molecular formula C10H22N2 B3162235 2-Methyl-1-(3-methylpiperidin-1-yl)propan-2-amine CAS No. 876717-35-0

2-Methyl-1-(3-methylpiperidin-1-yl)propan-2-amine

Cat. No.: B3162235
CAS No.: 876717-35-0
M. Wt: 170.3 g/mol
InChI Key: UNXLSDHBHSJGNF-UHFFFAOYSA-N
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Description

2-Methyl-1-(3-methylpiperidin-1-yl)propan-2-amine (CAS: 876717-38-3) is a tertiary amine featuring a 3-methylpiperidine ring linked to a propan-2-amine moiety. Its molecular weight is 170.30 g/mol, and it is classified under amino acid derivatives and pharmaceutical intermediates . The compound’s structure combines a lipophilic piperidine ring with a polar amine group, making it a versatile scaffold for drug discovery. It is synthesized via nucleophilic substitution or reductive amination routes, with purity levels exceeding 97% in commercial batches .

Properties

IUPAC Name

2-methyl-1-(3-methylpiperidin-1-yl)propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-9-5-4-6-12(7-9)8-10(2,3)11/h9H,4-8,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNXLSDHBHSJGNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC(C)(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(3-methylpiperidin-1-yl)propan-2-amine typically involves the reaction of 3-methylpiperidine with 2-bromo-2-methylpropane under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of 2-Methyl-1-(3-methylpiperidin-1-yl)propan-2-amine may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(3-methylpiperidin-1-yl)propan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-1-(3-methylpiperidin-1-yl)propan-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(3-methylpiperidin-1-yl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine

  • Structural Difference : Piperazine replaces piperidine, introducing an additional nitrogen atom.
  • Impact : Increased polarity due to the basic piperazine ring, enhancing aqueous solubility but reducing blood-brain barrier penetration compared to the target compound .

2-Methyl-1-(1,4-oxazepan-4-yl)propan-2-amine

  • Structural Difference : A seven-membered oxazepane ring with an oxygen atom.
  • ~2.0 for the piperidine analogue) .

Analogues with Aromatic Substituents

2-Methyl-1-(naphthalen-1-yl)propan-2-amine

  • Structural Difference : A naphthyl group replaces the piperidine ring.
  • Impact : The aromatic system increases molecular weight (199.29 g/mol) and logP (~3.5), enhancing receptor binding via π-π interactions but reducing solubility (<0.1 mg/mL in water) .

2-Methyl-1-(m-tolyl)propan-2-amine

  • Structural Difference : A methyl-substituted phenyl group.
  • Impact : Moderate lipophilicity (logP ~2.8) balances solubility and membrane permeability, making it suitable for central nervous system targets .

Analogues with Modified Amine Groups

N-Isopropyl-1-(4-methoxyphenoxy)propan-2-amine

  • Structural Difference: A methoxyphenoxy group replaces the piperidine.
  • Impact : The electron-rich methoxy group improves solubility (~5 mg/mL in water) but reduces metabolic stability due to oxidative demethylation pathways .

1-Cyclopropylmethanamine Derivatives

  • Structural Difference : Cyclopropane ring adjacent to the amine.
  • Impact : Cyclic substituents enhance conformational rigidity, improving HIF-1 inhibitory activity (IC₅₀ ~0.5 µM vs. ~1.2 µM for propan-2-amine). However, increased logP (~3.0) and lower aqueous solubility limit in vivo utility .

Comparative Physicochemical and Pharmacological Data

Compound Name Molecular Weight (g/mol) logP Aqueous Solubility (mg/mL) Key Biological Activity
2-Methyl-1-(3-methylpiperidin-1-yl)propan-2-amine 170.30 ~2.0 1.5 Under investigation
2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine 169.27 ~1.5 3.2 Serotonin receptor modulation
2-Methyl-1-(naphthalen-1-yl)propan-2-amine 199.29 ~3.5 <0.1 Dopamine reuptake inhibition
1-Cyclopropylmethanamine (HIF-1 inhibitor) 142.20 ~3.0 0.8 HIF-1 IC₅₀ = 0.5 µM

Biological Activity

2-Methyl-1-(3-methylpiperidin-1-yl)propan-2-amine, a compound classified as a secondary amine, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and research findings.

Chemical Structure and Properties

The molecular structure of 2-Methyl-1-(3-methylpiperidin-1-yl)propan-2-amine includes a piperidine ring and a branched alkyl chain, which contribute to its biological properties. It is structurally similar to other piperidine derivatives that have shown significant pharmacological effects.

Molecular Formula

  • Molecular Formula : C11_{11}H18_{18}N

Research indicates that compounds with similar structures often interact with neurotransmitter systems in the central nervous system (CNS). The proposed mechanisms include:

  • Modulation of Neurotransmitter Release : The compound may act as an inhibitor or modulator at specific receptor sites, influencing the release and uptake of neurotransmitters such as serotonin and norepinephrine.
  • Anthelmintic Activity : Preliminary studies suggest that this compound exhibits significant anthelmintic activity against various parasitic worms, indicating potential use in treating parasitic infections.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of 2-Methyl-1-(3-methylpiperidin-1-yl)propan-2-amine. Key findings include:

Study TypeFindings
Anthelmintic ActivityEffective against Ancylostoma ceylanicum
Neurotransmitter InteractionPotential affinity for serotonin and norepinephrine receptors

Case Studies

A notable study investigated the compound's effect on cancer cell lines. The results indicated that derivatives with similar piperidine structures showed varying degrees of cytotoxicity against human lung cancer (A549) and ovarian cancer (SKOV3) cells. The presence of the piperidine moiety was correlated with enhanced anticancer activity compared to other structural analogs .

Therapeutic Applications

Given its biological activity, 2-Methyl-1-(3-methylpiperidin-1-yl)propan-2-amine may have potential applications in:

  • CNS Disorders : As a modulator of neurotransmitter systems, it could be explored for conditions like depression or anxiety.
  • Parasitic Infections : Its anthelmintic properties suggest potential use in treating infections caused by parasitic worms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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